molecular formula C11H15NO2S B3383710 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 472805-56-4

2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3383710
M. Wt: 225.31 g/mol
InChI Key: JIDVCEPMJHOXPB-UHFFFAOYSA-N
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Patent
US07273878B2

Procedure details

To 20 ml of methanol, 17.3 g (68 mmol) of ethyl 2-cyclohexyl-4-methylthiazole-5-carboxylate was dissolved, followed by adding 24 g (150 mmol) of 25% sodium hydroxide aqueous solution and stirring at room temperature for 15 hours. Methanol was removed, and the residue was then dissolved in 200 ml of water, and 10% hydrochloric acid was added to make acidic. Crystal precipitated was filtered, washed with water and dried to obtain 12.8 g (yield: 83%) of 2-cyclohexyl-4-methylthiazole-5-carboxylic acid.
Quantity
24 g
Type
reactant
Reaction Step One
Name
ethyl 2-cyclohexyl-4-methylthiazole-5-carboxylate
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[S:8][C:9]([C:13]([O:15]CC)=[O:14])=[C:10]([CH3:12])[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO>[CH:1]1([C:7]2[S:8][C:9]([C:13]([OH:15])=[O:14])=[C:10]([CH3:12])[N:11]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethyl 2-cyclohexyl-4-methylthiazole-5-carboxylate
Quantity
17.3 g
Type
reactant
Smiles
C1(CCCCC1)C=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was then dissolved in 200 ml of water
ADDITION
Type
ADDITION
Details
10% hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
Crystal precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CCCCC1)C=1SC(=C(N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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